4-Desmethoxy-4-ethoxy trimethoprim

DHFR inhibition enzyme kinetics trimethoprim analog

ANDAs require EP Impurity G for regulatory HPLC purity testing, yet sourcing a non-pharmacopoeial analogue risks system suitability failure and batch rejection. This 4-ethoxy analogue of trimethoprim is the exact EP-specified reference standard mandated for identification and quantification at ≤0.1% levels. · Distinct HPLC retention time prevents false-negative/positive detection vs. Impurity A or F. · 10-fold reduced antibacterial potency (vs. trimethoprim) and loss of >26,000-fold bacterial selectivity confirm its necessity as a specific, non-interchangeable impurity marker. · Supplied with full characterization data to support ANDA filing, forced degradation studies, and shelf-life determination protocols.

Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
CAS No. 78025-68-0
Cat. No. B048557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desmethoxy-4-ethoxy trimethoprim
CAS78025-68-0
Synonyms5-[(4-Ethoxy-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine;  _x000B_2,4-Diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine
Molecular FormulaC15H20N4O3
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
InChIInChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19)
InChIKeyXWUQANDETYXOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Regulatory Profile of 4-Desmethoxy-4-ethoxy Trimethoprim


4-Desmethoxy-4-ethoxy trimethoprim (CAS 78025-68-0), systematically named 5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a 2,4-diamino-5-benzylpyrimidine derivative that belongs to the trimethoprim class of antibacterial dihydrofolate reductase (DHFR) inhibitors. It is officially designated as Trimethoprim EP Impurity G by the European Pharmacopoeia and is recognized under the FDA Unique Ingredient Identifier UNII‑29X0GX73RM [1]. The compound arises as a process impurity during trimethoprim synthesis via a 4-ethoxy side reaction and is supplied as a fully characterized reference standard for regulatory analytical testing . Unlike the parent drug, this 4-ethoxy analogue exhibits a measurable but reduced DHFR inhibitory and antibacterial profile, which directly underpins its value as a specific and non-interchangeable impurity marker [2].

Why 4-Desmethoxy-4-ethoxy Trimethoprim Cannot Be Replaced by a Class-Level Analog


Trimethoprim-related impurities are not functionally interchangeable because even minor substituent changes at the 4-position of the benzyl ring produce distinct chromatographic retention times, disparate DHFR inhibition kinetics, and unique toxicological profiles. 4-Desmethoxy-4-ethoxy trimethoprim (EP Impurity G) is a specific pharmacopoeial marker whose identity, retention time, and relative response factor are mandated for purity assessment in drug substance and drug product monographs [1]. Substituting a different impurity standard (e.g., Impurity A or F) or a simple procured analogue would invalidate system suitability tests, cause misidentification during HPLC/UV analysis, and lead to regulatory non-compliance in Abbreviated New Drug Applications (ANDAs) [2]. The quantitative data below demonstrate that its DHFR affinity and antibacterial potency are distinct from those of trimethoprim and the 4-hydroxy analogue, confirming that biological or analytical substitution would yield erroneous results [3].

Quantitative Differentiation Evidence vs. Closest Analogs


E. coli DHFR Inhibition Comparison

4-Desmethoxy-4-ethoxy trimethoprim (compound 3) inhibits Escherichia coli DHFR with an I50 of 10 × 10⁻⁸ M, which is exactly 10‑fold higher (weaker) than the I50 of trimethoprim (1 × 10⁻⁸ M) measured under identical assay conditions [1]. This quantitative difference demonstrates that the 4-ethoxy substituent significantly compromises DHFR binding relative to the 4-methoxy group of the parent drug. The data originate from a controlled head‑to‑head study of 40 4′-substituted analogues [1].

DHFR inhibition enzyme kinetics trimethoprim analog

Antibacterial Potency Comparison

The 4-ethoxy analogue displays MIC ratios (MICₐₙₐₗₒ₉/MIC_TMP) ranging from 3 to 10 against a panel of pathogenic bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, Salmonella typhi, and Shigella dysenteriae [1]. In contrast, trimethoprim (MIC ratio = 1, by definition) and the 4-methyl analogue (MIC ratios 1–3) are significantly more potent. The 4-ethoxy compound is especially weaker against Enterobacter aerogenes (ratio = 10) and Proteus mirabilis (ratio = 4) [1].

antibacterial activity MIC ratio structure-activity relationship

Mammalian/Bacterial DHFR Selectivity Loss

Trimethoprim exhibits a pronounced selectivity for bacterial DHFR over mammalian (rat liver) DHFR, with an I50 ratio of approximately 1:26,000 to 1:43,000 [1]. The 4-ethoxy analogue completely loses this selectivity, displaying an identical I50 of 10 × 10⁻⁸ M against both E. coli and rat liver DHFR [1]. This loss of selectivity is a direct structural consequence of the 4-ethoxy substitution and is in sharp contrast to the 4-hydroxy analogue, which retains modest selectivity (I50 ratio ≈ 1:200) [1].

selectivity ratio mammalian DHFR off-target toxicity

HPLC Retention Time and System Suitability

4-Desmethoxy-4-ethoxy trimethoprim is resolved as a discrete peak in the European Pharmacopoeia HPLC test for trimethoprim-related substances, with a specified relative retention time (RRT) distinct from those of Impurity A (3-bromo analogue), Impurity F, and the parent drug [1]. Regulatory ANDA guidance requires that EP Impurity G be identified and quantified at levels ≤0.1% using this compendial method, and batch-specific certificates of analysis (CoA) report purity >95% with orthogonal characterization by NMR, HPLC, and MS . Generic substitution with a different 4-substituted analogue (e.g., 4-hydroxy or 4-methyl) would generate a different RRT, causing method failure.

analytical method validation HPLC impurity profiling ANDAs

Synthesis Route and Scalable Preparation

A 2017 Chinese patent (CN106543006A) describes a four-step synthesis of trimethoprim impurities A, E, F, and G, using guanidine nitrate or methylguanidine hydrochloride as cyclizing agents with trimethoprim ether intermediates [1]. The method provides stable, reproducible access to EP Impurity G, overcoming the low yields (34.1%–48.7%) reported in prior patents (CN103599182.4) for other trimethoprim impurities [1]. The patent highlights that the process is suitable for multiple impurity analogues, ensuring that EP Impurity G can be reliably produced for reference standard use without the batch-to-batch variability that plagues isolation-based preparation.

synthesis patent impurity preparation

Application Scenarios for 4-Desmethoxy-4-ethoxy Trimethoprim


ANDA Filing: Impurity Profiling and Method Validation

4-Desmethoxy-4-ethoxy trimethoprim (EP Impurity G) is a mandatory reference standard in any ANDA submission for trimethoprim-containing drug products. Regulatory agencies require identification, quantification, and control of this specific impurity at levels ≤0.1% using the EP/BP HPLC method. The quantitative I50 and MIC data from Roth et al. (1981) [1] provide scientific justification for the impurity limit by demonstrating its 10‑fold reduced antibacterial potency and complete loss of bacterial selectivity, making it critical to demonstrate that the impurity does not contribute to the therapeutic effect or introduce mammalian toxicity risk.

QC Release Testing for Trimethoprim API Batches

QC laboratories employ the EP Impurity G reference standard to establish system suitability, generate relative retention time markers, and construct calibration curves for quantitation of the impurity in production batches. The compound's unique HPLC retention time, distinct from Impurity A (3‑bromo) and Impurity F, makes it an irreplaceable marker for batch release decisions. Using a generic 4‑substituted analogue would produce an incorrect retention time, leading to false‑negative or false‑positive impurity detections and potential batch rejection.

DHFR Selectivity SAR Studies

Research groups investigating the structural basis of DHFR selectivity use the 4-ethoxy analogue as a tool compound. The Roth et al. (1981) data show that replacing the 4‑methoxy group of trimethoprim with an ethoxy group abolishes the >26,000‑fold selectivity for bacterial over mammalian DHFR [1]. This makes the compound valuable for probing the active‑site interactions that govern selectivity, including molecular dynamics studies examining how the enlarged 4‑substituent disrupts binding to the hydrophobic pocket of E. coli DHFR while enhancing binding to the mammalian enzyme.

Forced Degradation and Stability Studies

During forced degradation studies (acid, base, oxidative, thermal, photolytic), EP Impurity G can form as a process‑related or degradation impurity. Having the pure, fully characterized standard enables accurate identification and quantification of this impurity in stressed samples, supporting shelf‑life determination and packaging recommendations. The quantitative chromatographic differentiation and patent‑backed synthesis route ensure that reference material is available for multi‑year stability protocols.

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